molecular formula C19H22N4O4S2 B15029108 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15029108
M. Wt: 434.5 g/mol
InChI Key: YUVYRUNJATVIHY-OWBHPGMISA-N
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Description

2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique combination of functional groups, including a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidinone moiety, and a hydroxyethoxyethylamino side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiazolidinone moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one intermediate with a thioamide and an aldehyde under reflux conditions.

    Attachment of the hydroxyethoxyethylamino side chain: This is typically done through nucleophilic substitution reactions, where the amino group is introduced via reaction with an appropriate haloalkane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyethoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Haloalkanes in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(2-hydroxyethoxy)ethyl]amino}ethanol: A simpler compound with similar hydroxyethoxyethylamino functionality.

    2-(2-(2-aminoethoxy)ethoxy)ethanol: Another compound with a similar ethoxyethanol backbone.

    4-hydroxy-2-quinolones: Compounds with a similar pyrido[1,2-a]pyrimidin-4-one core.

Uniqueness

2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its thiazolidinone moiety and hydroxyethoxyethylamino side chain distinguish it from other similar compounds, providing unique opportunities for research and application.

Properties

Molecular Formula

C19H22N4O4S2

Molecular Weight

434.5 g/mol

IUPAC Name

(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H22N4O4S2/c1-2-7-23-18(26)14(29-19(23)28)12-13-16(20-6-10-27-11-9-24)21-15-5-3-4-8-22(15)17(13)25/h3-5,8,12,20,24H,2,6-7,9-11H2,1H3/b14-12-

InChI Key

YUVYRUNJATVIHY-OWBHPGMISA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCOCCO)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCOCCO)SC1=S

Origin of Product

United States

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